1-butyl-3-methyl-1H-imidazole-1,3-diium hexafluorophosphate
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Overview
Description
1-Butyl-3-methylimidazolium hexafluorophosphate is a viscous, colorless, hydrophobic, and non-water-soluble ionic liquid. It has a melting point of -8°C and is known for its stability and low volatility . This compound is widely studied and used in various scientific and industrial applications due to its unique properties.
Preparation Methods
1-Butyl-3-methylimidazolium hexafluorophosphate can be synthesized through a two-step process . The first step involves the alkylation of 1-methylimidazole with 1-chlorobutane to produce 1-butyl-3-methylimidazolium chloride. In the second step, a metathesis reaction with potassium hexafluorophosphate is performed to obtain the desired compound . This method is commonly used in both laboratory and industrial settings.
Chemical Reactions Analysis
1-Butyl-3-methylimidazolium hexafluorophosphate is known to participate in various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Ring-closing Metathesis: It is used as a medium for ring-closing metathesis of diene and enyne substrates in the presence of a recyclable ruthenium carbene complex.
Scientific Research Applications
1-Butyl-3-methylimidazolium hexafluorophosphate has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reaction medium for various catalytic and synthetic transformations. Its unique properties make it suitable for environmentally friendly reactions.
Mechanism of Action
The mechanism of action of 1-butyl-3-methylimidazolium hexafluorophosphate involves its ability to stabilize transition states and intermediates in various chemical reactions. Its hydrophobic nature and low volatility make it an effective medium for catalytic processes. The compound’s ionic nature allows it to interact with a wide range of molecular targets, facilitating various chemical transformations .
Comparison with Similar Compounds
1-Butyl-3-methylimidazolium hexafluorophosphate is often compared with other ionic liquids, such as:
1-Butyl-3-methylimidazolium tetrafluoroborate: Similar in structure but with different anionic components, leading to variations in solubility and reactivity.
1-Hexyl-3-methylimidazolium hexafluorophosphate: This compound has a longer alkyl chain, which affects its physical properties and applications.
1-Butyl-3-methylimidazolium chloride: Used as an intermediate in the synthesis of 1-butyl-3-methylimidazolium hexafluorophosphate.
These comparisons highlight the unique properties of 1-butyl-3-methylimidazolium hexafluorophosphate, such as its hydrophobicity and stability, which make it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C8H16F6N2P+ |
---|---|
Molecular Weight |
285.19 g/mol |
IUPAC Name |
1-butyl-3-methyl-1H-imidazole-1,3-diium;hexafluorophosphate |
InChI |
InChI=1S/C8H15N2.F6P/c1-3-4-5-10-7-6-9(2)8-10;1-7(2,3,4,5)6/h6-8H,3-5H2,1-2H3;/q+1;-1/p+1 |
InChI Key |
IXQYBUDWDLYNMA-UHFFFAOYSA-O |
Canonical SMILES |
CCCC[NH+]1C=C[N+](=C1)C.F[P-](F)(F)(F)(F)F |
Origin of Product |
United States |
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